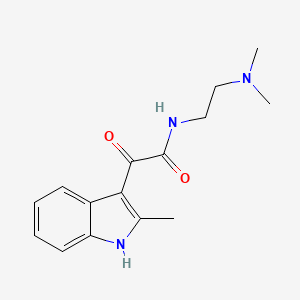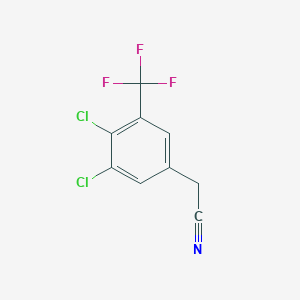![molecular formula C14H20N4O B2923670 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide CAS No. 2097859-15-7](/img/structure/B2923670.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can react with various (hetero)aromatic C-nucleophiles .Aplicaciones Científicas De Investigación
Enaminones and Pyrimidines in Drug Discovery
Enaminones and pyrimidine derivatives have been central to drug discovery efforts, particularly in the search for novel anticancer and antimicrobial agents. For instance, enaminones serve as key intermediates in synthesizing substituted pyrazoles, exhibiting significant antitumor and antimicrobial activities (Riyadh, 2011). Similarly, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally active histone deacetylase inhibitors with potential anticancer effects (Zhou et al., 2008).
Chemical Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives have been a significant area of research, leading to the discovery of compounds with a wide range of biological activities. For example, novel synthesis routes have been developed for (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide, with some compounds showing antimicrobial activity (Al-Omran & El-Khair, 2005).
Anticancer and Antimicrobial Potential
Pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, with several showing significant efficacy. This highlights the potential of pyrimidine-based compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for creating pyrimidine and related heterocyclic compounds. These efforts aim to improve the efficiency of synthesis, increase the diversity of accessible compounds, and potentially uncover new biological activities. For example, a versatile synthesis approach has been developed for quinolines and related fused pyridines, demonstrating the flexibility of heterocyclic synthesis (Hayes & Meth–Cohn, 1979).
Mecanismo De Acción
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
For instance, as an antagonist of the vanilloid receptor 1, it could prevent the receptor from activating pain pathways . As a modulator of the insulin-like growth factor 1 receptor, it could influence cell growth and development .
Biochemical Pathways
Given its potential targets, it may impact pathways related to pain perception, cell growth, and various enzymatic processes .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, suggest that it could efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been found to exhibit antioxidative and antibacterial properties and have effects on the cell cycle .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-3-7-13(19)17-11-12-6-4-10-18(12)14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOUQHARJOOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN1C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)
![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)
![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)
![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)
![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)
![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)

